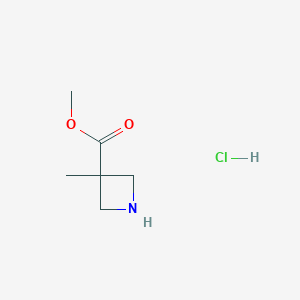

Methyl 3-methylazetidine-3-carboxylate hydrochloride

Descripción general

Descripción

Methyl 3-methylazetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₂ It is a hydrochloride salt form of methyl 3-methylazetidine-3-carboxylate, which is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methylazetidine-3-carboxylate hydrochloride typically involves the reaction of 3-methylazetidine-3-carboxylic acid with methanol in the presence of a suitable catalyst to form the ester. This ester is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include refluxing the mixture and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-methylazetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of methyl 3-methylazetidine-3-carboxylate.

Reduction: Methyl 3-methylazetidine-3-carbinol.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 3-methylazetidine-3-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of methyl 3-methylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl azetidine-3-carboxylate

- 3-Methylazetidine

- Azetidine-3-carboxylic acid

Comparison

Methyl 3-methylazetidine-3-carboxylate hydrochloride is unique due to the presence of both the methyl group and the ester functionality, which can influence its reactivity and interactions compared to other azetidine derivatives. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Actividad Biológica

Methyl 3-methylazetidine-3-carboxylate hydrochloride (CAS Number: 1114876-08-2) is a hydrochloride salt derived from methyl 3-methylazetidine-3-carboxylate, characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and materials science.

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : Approximately 165.62 g/mol

Synthesis

The synthesis of this compound typically involves:

- Formation of the Ester : Reacting 3-methylazetidine-3-carboxylic acid with methanol in the presence of a suitable catalyst.

- Hydrochloride Salt Formation : Treating the ester with hydrochloric acid under controlled conditions (e.g., refluxing, inert atmosphere).

This method ensures high yield and purity, which is crucial for subsequent biological testing.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Immunosuppressive Effects

Studies have shown that this compound can influence immune responses, potentially acting as an immunosuppressant. This property may have implications for treating autoimmune diseases or in transplant medicine, where modulation of the immune system is critical.

Interaction with Biological Macromolecules

This compound has been observed to interact with various biomolecules, including enzymes and receptors. These interactions can modulate their activity, suggesting potential therapeutic applications in drug design.

The compound acts as a ligand that binds to specific molecular targets, altering their functional states. This mechanism is vital for its proposed applications in pharmacology and biochemistry.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl azetidine-3-carboxylate | C₅H₁₀ClNO₂ | Lacks an additional methyl group on the azetidine ring. |

| Ethyl 3-methylazetidine-3-carboxylate | C₇H₁₄ClNO₂ | Ethyl group instead of a methyl group; larger size may affect solubility. |

| Propyl 3-methylazetidine-3-carboxylate | C₈H₁₆ClNO₂ | Propyl group increases hydrophobicity compared to methyl. |

This compound stands out due to its specific structural features that may confer unique biological activities not found in its analogs.

Case Studies and Research Findings

- Immunosuppressive Activity : A study highlighted the compound's ability to inhibit T-cell proliferation, suggesting its potential use in managing graft-versus-host disease (GVHD) post-transplantation.

- Enzyme Interaction Studies : Research demonstrated that this compound could inhibit certain proteases involved in inflammatory pathways, indicating possible applications in treating inflammatory diseases.

- Pharmacological Applications : Investigations into its role as a pharmaceutical intermediate have shown promise in developing novel therapeutic agents targeting various diseases, including cancer and autoimmune disorders.

Propiedades

IUPAC Name |

methyl 3-methylazetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(3-7-4-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNACXVGLUFTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.